N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of aminopyrazoles with β-enaminones. One common method includes the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in the presence of N,N-dimethylformamide (DMF) and a few drops of acetic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- Isoxazolo[5,4-b]pyridin-3-amine
Uniqueness
N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C8H10N4/c1-11(2)7-4-6-12-8(10-7)3-5-9-12/h3-6H,1-2H3 |
InChI Key |
PJYHLPGBYPXXFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=NN2C=C1 |
Origin of Product |
United States |
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